![molecular formula C26H25N3 B14405315 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline CAS No. 88048-55-9](/img/structure/B14405315.png)
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural and synthetic compounds
准备方法
The synthesis of 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline involves several steps. One common method includes the reaction of 2-ethylaniline with 2,2,2-trichloroethane-1,1-diol to form an intermediate aldehyde, which is then treated with hydroxylamine hydrochloride to obtain 7-ethylisatin. This intermediate is further elaborated to the final product through a series of steps . Industrial production methods may involve optimizing these steps to increase yield and purity.
化学反应分析
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying cell signaling pathways.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cell signaling pathways. This compound may inhibit specific enzymes or receptors, leading to its biological effects .
相似化合物的比较
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline can be compared with other indole derivatives such as:
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Similar in structure but with different substituents, leading to varied biological activities.
N-methyltryptamine: Another indole derivative with distinct pharmacological properties.
Indole-3-acetic acid: A plant hormone with a different functional group but similar indole core.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and biological activities.
属性
CAS 编号 |
88048-55-9 |
|---|---|
分子式 |
C26H25N3 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
2-[2,2-bis(1H-indol-3-yl)ethyl]-N-ethylaniline |
InChI |
InChI=1S/C26H25N3/c1-2-27-24-12-6-3-9-18(24)15-21(22-16-28-25-13-7-4-10-19(22)25)23-17-29-26-14-8-5-11-20(23)26/h3-14,16-17,21,27-29H,2,15H2,1H3 |
InChI 键 |
NYHTWBVHAJJDJA-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

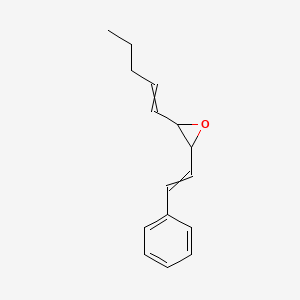
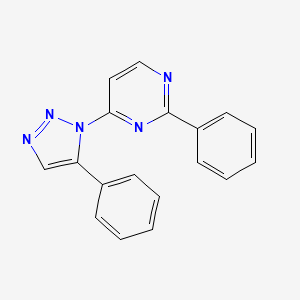
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
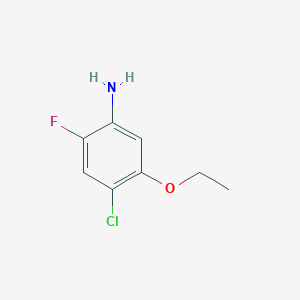
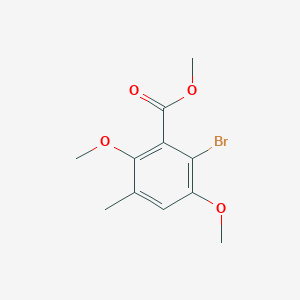
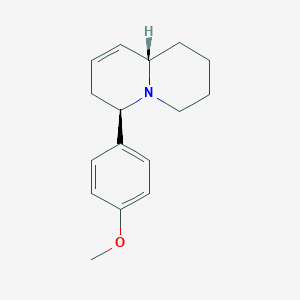
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
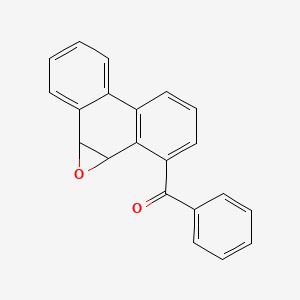
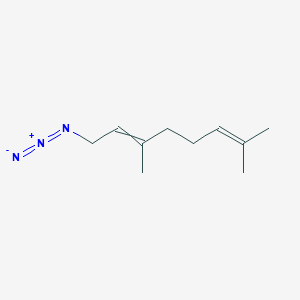
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
